molecular formula C8H18Cl3N2O5PS B7519207 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane

Cat. No. B7519207
M. Wt: 391.6 g/mol
InChI Key: CQSWKYHEVRSLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane, also known as CDDP or temephos, is a chemical compound that has been widely used as an insecticide and larvicide. It was first synthesized in 1965 and has since been used to control the spread of mosquitoes, which are known to carry deadly diseases such as malaria, dengue fever, and Zika virus. In recent years, there has been significant scientific research on the synthesis, mechanism of action, and physiological effects of CDDP.

Mechanism of Action

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane acts as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in the death of the insect or larva. This mechanism of action is similar to that of other insecticides, such as organophosphates and carbamates.
Biochemical and Physiological Effects:
1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been shown to have a low toxicity to mammals, including humans. However, it can cause irritation to the skin and eyes, and inhalation of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can cause respiratory distress. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been shown to have a negative impact on non-target organisms, such as fish and aquatic invertebrates.

Advantages and Limitations for Lab Experiments

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has several advantages for use in laboratory experiments. It is highly effective against mosquito larvae, making it a useful tool for studying the development and behavior of these insects. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has a relatively low toxicity to mammals, making it a safer alternative to other insecticides. However, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane can be expensive to produce and has a relatively short half-life in the environment, which can limit its usefulness in field studies.

Future Directions

There are several future directions for research on 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. In addition, there is a need for further research on the impact of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane on non-target organisms, as well as its potential to cause resistance in mosquito populations. Finally, there is a need for continued research on the use of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane as a tool for controlling the spread of mosquito-borne diseases, particularly in regions where these diseases are endemic.

Synthesis Methods

The synthesis of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane involves the reaction of diethyl phosphite with chloral hydrate in the presence of dimethylsulfamoyl chloride. The resulting intermediate is then reacted with triethylamine and triphosgene to yield 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane. This synthesis method has been well-established and is widely used in the production of 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane for insecticide and larvicide applications.

Scientific Research Applications

1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been extensively studied for its insecticidal and larvicidal properties. It has been shown to be highly effective against the larvae of various mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. In addition, 1,1,1-Trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane has been used to control the spread of mosquito-borne diseases in many countries, including Brazil, India, and Thailand.

properties

IUPAC Name

1,1,1-trichloro-2-diethoxyphosphoryl-2-(dimethylsulfamoylamino)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl3N2O5PS/c1-5-17-19(14,18-6-2)7(8(9,10)11)12-20(15,16)13(3)4/h7,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWKYHEVRSLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)N(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl3N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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